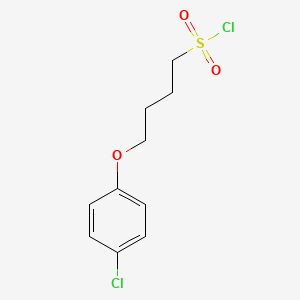

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Overview

Description

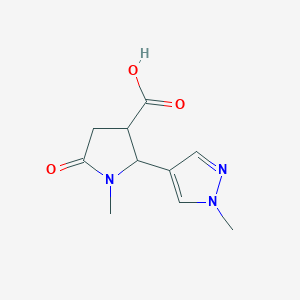

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S . It has a molecular weight of 283.17 .

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride consists of 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Chemoenzymatic Synthesis

- Application Summary: This compound is used in the chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (CyB), an aryloxyphenoxypropionate herbicide with excellent herbicidal properties and low toxicity .

- Methods of Application: The synthesis involves enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimum conditions for the transesterification were acetonitrile as the organic solvent, n-butanol as the acyl donor, a water activity of 0.11, a reaction temperature of 45°C, and a shaking rate of 200 rpm .

Electrochemical Preparation

- Application Summary: 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit, is prepared from 1-(4-chlorophenoxy)-3-methyl-2-butene through electrooxidative double ene-type chlorination .

- Methods of Application: The electrolysis was conducted at room temperature in a two-layer solvent system of dichloromethane and water in the presence of acids (HCl, H2SO4, H3PO4, etc.) .

- Results: The compound was prepared in a 72% yield .

Reduction of Sulfonyl Chlorides

- Application Summary: This compound can be used in the reduction of sulfonyl chlorides to the corresponding disulfides. This is an operationally simple and environmentally benign method .

- Methods of Application: The reduction involves the use of a SO2/KI/H2SO4 system in water at 80 °C .

- Results: Sulfonyl chlorides can be rapidly reduced with this system in moderate to good yields .

Synthesis of Sulfonyl Fluorides

- Application Summary: A facile cascade process for directly transforming sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed .

- Methods of Application: This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

- Results: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .

Late-Stage Sulfonyl Chloride Formation

- Application Summary: This compound can be used in a simple and practical functionalization of primary sulfonamides, by means of a pyrylium salt (Pyry-BF4), with nucleophiles .

- Methods of Application: This simple reagent activates the poorly nucleophilic NH2 group in a sulfonamide, enabling the formation of one of the best electrophiles in organic synthesis: a sulfonyl chloride .

- Results: A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides, sulfonates, sulfides, sulfonyl fluorides, and sulfonic acids .

Synthesis of Complex Sulfonamides

Safety And Hazards

properties

IUPAC Name |

4-(4-chlorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDYEVAXJPQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)

![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)

![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)

![6-Oxaspiro[4.5]decan-9-one](/img/structure/B1426894.png)

![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)